molecular formula C9H9F2NO2 B12118560 2-Amino-2-(3,4-difluorophenyl)propanoic acid

2-Amino-2-(3,4-difluorophenyl)propanoic acid

Cat. No.: B12118560
M. Wt: 201.17 g/mol
InChI Key: GWJPPLBNNLFIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3,4-difluorophenyl)propanoic acid is a fluorinated non-proteinogenic amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 3,4-difluorophenyl ring. The fluorine atoms at the 3- and 4-positions of the phenyl ring confer unique electronic and steric properties, enhancing metabolic stability and influencing receptor-binding interactions compared to non-fluorinated analogs. This compound is structurally related to aromatic amino acids like phenylalanine but features fluorine substitutions that modulate lipophilicity, acidity, and resistance to enzymatic degradation .

Properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJPPLBNNLFIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield 2-Amino-2-(3,4-difluorophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of 2-nitro-2-(3,4-difluorophenyl)propanoic acid.

    Reduction: Formation of 2-amino-2-(3,4-difluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Amino-2-(3,4-difluorophenyl)propanoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and can undergo various chemical reactions such as oxidation and substitution to yield different derivatives .

Biology

  • Enzyme Inhibition Studies : The compound is studied for its potential role in inhibiting specific enzymes involved in metabolic pathways. Its unique structure allows it to interact with enzyme active sites, potentially leading to the development of selective inhibitors .
  • Glutamate Receptor Modulation : Research indicates that this compound can modulate glutamate receptors in the central nervous system, which may have implications for neurological health and disorders .

Medicine

  • Neuroprotective Effects : Preliminary studies suggest that 2-Amino-2-(3,4-difluorophenyl)propanoic acid may provide neuroprotective benefits in models of oxidative stress and neurodegenerative diseases such as Alzheimer's .
  • Cognitive Enhancement : The compound's ability to enhance synaptic plasticity suggests potential applications in improving memory and learning processes .
  • Therapeutic Applications : Ongoing research is exploring its therapeutic effects for conditions like depression and anxiety by modulating glutamatergic signaling pathways .

Industry

  • Material Development : In industrial applications, this compound is used in the development of new materials and chemical processes that leverage its unique chemical properties .

Research Findings and Case Studies

StudyFindings
Tanaka et al. (2023)Investigated the effects on synaptic plasticity in hippocampal neurons, demonstrating enhanced long-term potentiation associated with NMDA receptor activation.
Kim et al. (2024)Reported that the compound exhibits neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
Lee et al. (2025)Found that administration improved cognitive function in rodent models of Alzheimer's disease through modulation of glutamatergic signaling pathways.

Pharmacological Applications

The unique properties of 2-Amino-2-(3,4-difluorophenyl)propanoic acid make it a candidate for various pharmacological applications:

  • Neuroprotection : Its ability to modulate glutamate receptors may protect against neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.
  • Cognitive Enhancement : Potential to improve synaptic plasticity suggests applications for enhancing memory and learning processes.
  • Antidepressant Effects : Compounds affecting glutamate signaling may exhibit antidepressant properties based on preliminary studies .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Fluorinated Propanoic Acid Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-Amino-2-(3,4-difluorophenyl)propanoic acid 3-F, 4-F C₉H₉F₂NO₂ 213.17 Enhanced metabolic stability; potential use in drug discovery
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride 3-F, 4-F, 5-F C₉H₈F₃NO₂·HCl 267.62 Higher lipophilicity; increased steric hindrance
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-F, 4-OH C₉H₁₀FNO₃ 199.18 Polar hydroxyl group improves solubility; tyrosine analog
2-Amino-2-(2,5-difluorophenyl)propanoic acid 2-F, 5-F C₉H₉F₂NO₂ 213.17 Altered fluorine positioning affects electronic distribution

Key Findings :

  • Fluorine Position : The 3,4-difluoro substitution in the target compound balances lipophilicity and electronic effects, whereas 2,5-difluoro isomers (e.g., CID 24701713) exhibit reduced steric bulk but altered dipole moments .
  • Functional Group Modifications : Replacement of fluorine with hydroxyl (e.g., 3-fluoro-4-hydroxyphenyl derivative) introduces hydrogen-bonding capacity, increasing aqueous solubility but reducing blood-brain barrier penetration .
  • Trifluorinated Derivatives : The 3,4,5-trifluorophenyl analog (CAS 870483-31-1) demonstrates higher lipophilicity (ClogP ~1.8 vs. ~1.2 for the target compound) but may suffer from reduced synthetic yields due to steric challenges .

Analogues with Methoxy and Hydroxyphenyl Substitutions

Table 2: Non-Fluorinated Propanoic Acid Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid 3-OCH₃, 4-OCH₃ C₁₁H₁₅NO₄ 225.24 Electron-rich ring; used as a scaffold in kinase inhibitors
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid 3-OH, 4-OH C₁₀H₁₃NO₄ 211.21 Catechol moiety enables antioxidant activity; lower metabolic stability

Key Findings :

  • Methoxy vs. Fluoro : Methoxy groups (e.g., 3,4-dimethoxyphenyl) increase electron density on the aromatic ring, enhancing π-π stacking interactions but reducing oxidative stability compared to fluorinated analogs .
  • Catechol Derivatives: Compounds like (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS 555-30-6) exhibit antioxidant properties but are prone to rapid glucuronidation in vivo .

Acetic Acid Backbone Derivatives

Table 3: Fluorinated Acetic Acid Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-Amino-2-(3,4-difluorophenyl)acetic acid 3-F, 4-F C₈H₇F₂NO₂ 199.14 Shorter carbon chain; reduced steric bulk
(R)-2-Amino-2-(4-fluorophenyl)acetic acid 4-F C₈H₈FNO₂ 183.15 Single fluorine substitution; chiral center influences receptor selectivity

Key Findings :

  • Chain Length: Propanoic acid derivatives (e.g., target compound) exhibit higher conformational flexibility and improved binding to hydrophobic pockets compared to acetic acid analogs .

Biological Activity

2-Amino-2-(3,4-difluorophenyl)propanoic acid, also known as a derivative of phenylalanine, is an amino acid analog that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-amino-2-(3,4-difluorophenyl)propanoic acid is largely attributed to its ability to interact with various enzymes and receptors.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or altering their conformation, thereby modulating metabolic pathways .
  • Cell Signaling Modulation: It influences cell signaling pathways, affecting processes such as cell growth and differentiation.
  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including drug-resistant strains .

Biological Activity Overview

The following table summarizes key biological activities associated with 2-amino-2-(3,4-difluorophenyl)propanoic acid:

Activity Description References
Enzyme InhibitionExhibits potential to inhibit enzymes related to amino acid metabolism and other biochemical pathways.
Antimicrobial EffectsDemonstrated activity against Gram-positive and Gram-negative bacteria; effective against MRSA and VRE.
Anticancer PotentialInvestigated for its effects on cancer cell lines; may inhibit proliferation in specific cancer types.
Protein InteractionFunctions as a substrate or inhibitor in various protein interactions.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effects of 2-amino-2-(3,4-difluorophenyl)propanoic acid:

  • Antimicrobial Activity Study:
    • A study assessed the compound's efficacy against multidrug-resistant pathogens. It showed significant antimicrobial activity with MIC values ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .
  • Enzyme Interaction Analysis:
    • Research demonstrated that this compound could inhibit carbonic anhydrase, a key enzyme in various physiological processes. The binding affinity increased due to the presence of fluorine atoms on the phenyl ring, enhancing its inhibitory potential .
  • Cancer Cell Line Studies:
    • In vitro experiments indicated that 2-amino-2-(3,4-difluorophenyl)propanoic acid could reduce proliferation rates in HepG2 and MCF-7 cancer cell lines, suggesting potential anticancer applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.